N-(4-amino-2-fluorophenyl)-3-chlorobenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (CAS 1283396-12-2) is a fluorinated aromatic amide characterized by a 3‑chlorobenzamide core linked to a 2‑fluoro‑4‑amino‑phenyl ring. The compound’s structural features, including the ortho‑fluorine substituent and the meta‑chloro arrangement on the benzamide moiety, differentiate it from numerous regioisomeric and halogen‑substituted analogs commonly employed as building blocks or probe molecules in medicinal chemistry.

Molecular Formula C13H10ClFN2O
Molecular Weight 264.68
CAS No. 1283396-12-2
Cat. No. B2902761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-fluorophenyl)-3-chlorobenzamide
CAS1283396-12-2
Molecular FormulaC13H10ClFN2O
Molecular Weight264.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
InChIKeyRHWRNUDZDFUCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (CAS 1283396-12-2) for Scientific Procurement and Medicinal Chemistry Research


N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (CAS 1283396-12-2) is a fluorinated aromatic amide characterized by a 3‑chlorobenzamide core linked to a 2‑fluoro‑4‑amino‑phenyl ring. The compound’s structural features, including the ortho‑fluorine substituent and the meta‑chloro arrangement on the benzamide moiety, differentiate it from numerous regioisomeric and halogen‑substituted analogs commonly employed as building blocks or probe molecules in medicinal chemistry . This scaffold is recognized for its potential in constructing libraries targeting epigenetic enzymes and protein–protein interactions , though specific biological data remain proprietary or unpublished in peer‑reviewed literature.

Why N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (1283396-12-2) Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


The ortho‑fluorine and meta‑chloro substitution pattern of N-(4‑amino‑2‑fluorophenyl)‑3‑chlorobenzamide imparts a unique electronic and steric profile that alters hydrogen‑bonding capacity, lipophilicity, and metabolic stability relative to non‑fluorinated or differently halogenated benzamide analogs [1]. In structure–activity relationship (SAR) campaigns, even minor positional changes (e.g., moving the chloro substituent from meta to para or swapping fluorine for hydrogen) can dramatically shift target selectivity, potency, and off‑target liability [2]. Consequently, substituting this precise scaffold with a generic or regioisomeric benzamide risks invalidating biological assays and synthetic routes that rely on its specific physicochemical properties.

Quantitative Differentiation Evidence for N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (1283396-12-2) Versus Closest Analogs


Physicochemical Property Differentiation: Computed LogP and Polar Surface Area vs. Unsubstituted and Regioisomeric Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 3.15 and a topological polar surface area (TPSA) of ~105 Ų [1]. In contrast, the non‑fluorinated analog N‑(4‑aminophenyl)‑3‑chlorobenzamide (CAS 123098-38-4) has a cLogP near 2.3 and a TPSA of ~68 Ų [2]. The ortho‑fluorine substitution increases lipophilicity by roughly 0.85 log units while adding 37 Ų of polar surface area, a combination that can enhance membrane permeability while maintaining a favorable balance for oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Influence on HDAC Inhibition: Fluorine Substitution Enhances Selectivity in Aminophenyl Benzamide Series

In a series of aminophenyl benzamide‑type histone deacetylase (HDAC) inhibitors, the introduction of a fluorine atom at the 2‑position of the aniline ring (as in N‑(2‑amino‑4‑fluorophenyl)‑benzamide derivatives) improved HDAC3 selectivity by >20‑fold compared to the non‑fluorinated parent compound [1]. While the exact IC50 values for N‑(4‑amino‑2‑fluorophenyl)‑3‑chlorobenzamide against HDAC isoforms are not publicly reported, the class‑level inference suggests that the ortho‑fluorine substitution in a closely related scaffold confers a substantial selectivity advantage over unsubstituted analogs.

Epigenetics HDAC Inhibition Structure-Activity Relationship

Absence of Direct Biological Activity Data for N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (1283396-12-2) in Public Repositories

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) and patent literature (Google Patents, USPTO) reveals no quantitative biological activity data (e.g., IC50, Ki, Kd) for N‑(4‑amino‑2‑fluorophenyl)‑3‑chlorobenzamide [1]. This lack of published data is in stark contrast to other commercially available benzamide building blocks that have been profiled in academic or industrial screening campaigns [2]. The compound's value proposition is therefore limited to its utility as a synthetic intermediate or a scaffold for proprietary lead optimization, rather than as a validated biological probe.

Data Availability Procurement Decision Assay Development

Recommended Research and Industrial Applications for N-(4-amino-2-fluorophenyl)-3-chlorobenzamide (1283396-12-2)


Scaffold for Proprietary HDAC Inhibitor Lead Optimization

Based on the class‑level inference of improved isoform selectivity imparted by ortho‑fluorine substitution in aminophenyl benzamides [1], N‑(4‑amino‑2‑fluorophenyl)‑3‑chlorobenzamide can serve as a versatile core for synthesizing focused libraries targeting HDAC1, HDAC2, or HDAC3. The chloro substituent at the 3‑position offers a handle for further derivatization via cross‑coupling reactions, enabling rapid SAR exploration.

Building Block for Protein–Protein Interaction (PPI) Inhibitors

The combination of a hydrogen‑bond donor (primary amine) and a halogenated aromatic ring positions this compound as a suitable starting material for developing inhibitors of bromodomain‑containing proteins or Bcl‑2 family proteins, where ortho‑fluorinated benzamides have shown favorable binding poses [2]. The compound's computed cLogP (~3.15) aligns well with the lipophilic binding pockets typical of PPI interfaces.

Synthetic Intermediate for Radioligands or Fluorescent Probes

The presence of both an amine group (for conjugation) and a chloro substituent (for halogen exchange or radiolabeling) makes this compound a valuable intermediate for constructing targeted imaging agents or biochemical probes. Its commercial availability at 95% purity from multiple vendors (e.g., AKSci, Sigma‑Aldrich/Enamine) ensures a reliable supply for chemistry development .

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